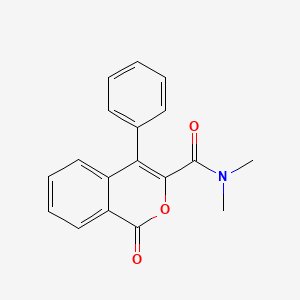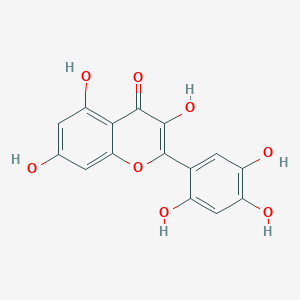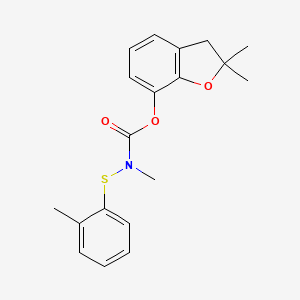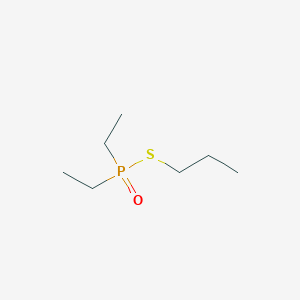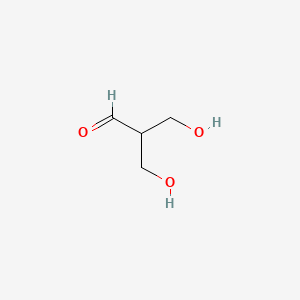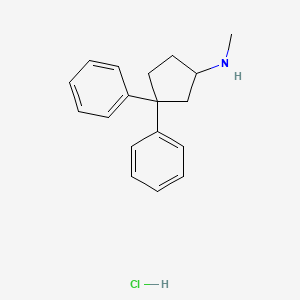![molecular formula C20H21NO3 B14672119 4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate CAS No. 40038-41-3](/img/structure/B14672119.png)
4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate is an organic compound characterized by its unique structure, which includes a butoxyphenyl group and an imino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate typically involves the condensation of 4-butoxybenzaldehyde with 4-aminophenyl prop-2-enoate under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imines or amines.
Applications De Recherche Scientifique
4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{(E)-[(4-Butylphenyl)imino]methyl}phenyl acetate
- 4-{(E)-[(4-Hydroxyphenyl)imino]methyl}phenyl prop-2-enoate
Uniqueness
4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate is unique due to its butoxy group, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
40038-41-3 |
|---|---|
Formule moléculaire |
C20H21NO3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
[4-[(4-butoxyphenyl)iminomethyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C20H21NO3/c1-3-5-14-23-18-12-8-17(9-13-18)21-15-16-6-10-19(11-7-16)24-20(22)4-2/h4,6-13,15H,2-3,5,14H2,1H3 |
Clé InChI |
RGDXPMVIYWEWAW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14672047.png)
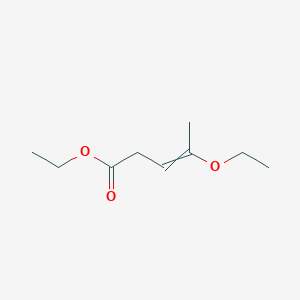
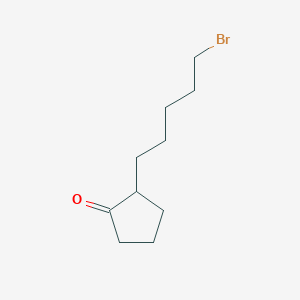

![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
![4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B14672066.png)
